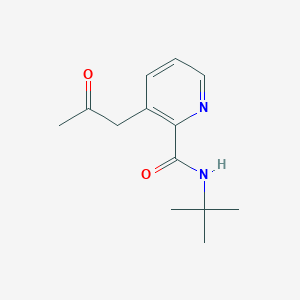

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide

Description

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide is a synthetic organic compound featuring a pyridine core substituted at the 3-position with a 2-oxopropyl group and at the 2-position with a carboxamide moiety bearing a bulky tert-butyl substituent.

Properties

CAS No. |

922527-11-5 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-tert-butyl-3-(2-oxopropyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C13H18N2O2/c1-9(16)8-10-6-5-7-14-11(10)12(17)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) |

InChI Key |

WKMYKZNBNHDKOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(N=CC=C1)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents like 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

S-(2-Oxopropyl)-CoA

Structural and Functional Differences

- Core Structure : Unlike N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide, S-(2-oxopropyl)-CoA is a Coenzyme A (CoA) derivative where the 2-oxopropyl group is linked to the sulfhydryl group of CoA via a methylene bridge .

- Enzymatic Interaction: The methylene group in S-(2-oxopropyl)-CoA renders it nonhydrolyzable, enabling competitive inhibition of acetyl-CoA-dependent enzymes. Hydrophobic interactions between its methylene group and residues Met-108/Ala-110 in enzyme active sites stabilize binding .

- Biological Role : Acts as a mechanistic probe for acetyltransferase enzymes, while N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide lacks documented CoA-mediated enzymatic activity.

Table 1: Key Differences

| Feature | N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide | S-(2-Oxopropyl)-CoA |

|---|---|---|

| Core Scaffold | Pyridine-carboxamide | Coenzyme A derivative |

| Functional Group | tert-Butyl carboxamide | Thioester-linked 2-oxopropyl |

| Enzymatic Activity | Not reported | Competitive inhibitor |

| Hydrophobic Interactions | Likely with tert-butyl group | Mediated by methylene bridge |

8α-(2-Oxopropyl)-erythraline

Structural and Functional Differences

- Core Structure : 8α-(2-Oxopropyl)-erythraline is a natural alkaloid derivative of erythraline, with a 2-oxopropyl group at the 8α position of its polycyclic framework .

- Physicochemical Properties :

- Exhibits UV absorption maxima at 201, 238, and 289 nm, indicating conjugated π-systems absent in the pyridine-based target compound .

- IR spectrum shows a carbonyl stretch at 1712 cm⁻¹, comparable to the ketone in N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide, but lacks the pyridine ring’s aromatic vibrations .

- Biological Relevance : As a natural product, 8α-(2-oxopropyl)-erythraline may have evolved for specific ecological or pharmacological roles, whereas the synthetic pyridine-carboxamide derivative is tailored for stability and steric bulk.

Table 2: Comparative Spectral Data

| Property | N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide | 8α-(2-Oxopropyl)-erythraline |

|---|---|---|

| UV λmax (nm) | Not reported | 201, 238, 289 |

| IR νmax (cm⁻¹) | ~1700 (ketone) | 1712 (ketone), 1480, 1423 |

| Molecular Formula | C₁₃H₁₈N₂O₂ (estimated) | C₂₁H₂₃NO₄ |

General Trends in 2-Oxopropyl-Containing Compounds

- Reactivity : The 2-oxopropyl group is a common motif in enzyme inhibitors and natural products. Its ketone moiety may participate in hydrogen bonding or nucleophilic reactions, while the methylene bridge (in CoA analogs) or aromatic substitution (in pyridine derivatives) modulates steric and electronic effects.

- Biological Targeting: CoA derivatives (e.g., S-(2-oxopropyl)-CoA) target acetyltransferase active sites . Alkaloids like 8α-(2-oxopropyl)-erythraline may interact with neurotransmitter receptors or ion channels .

Research Implications and Limitations

- Knowledge Gaps: Direct mechanistic or pharmacological studies on N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide are absent in the reviewed literature. Comparisons rely on structural analogs and theoretical principles.

- Future Directions: Synthesis and testing of this compound in enzyme inhibition assays (e.g., kinases, acetyltransferases) could clarify its bioactivity.

Biological Activity

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butyl group and an oxopropyl moiety, which contributes to its pharmacological properties. The structural formula can be represented as follows:

Research indicates that compounds within the pyridine class often exhibit diverse biological activities, including anticancer, antibacterial, and neuroprotective effects. The mechanism of action typically involves interactions with specific biological targets such as enzymes or receptors, leading to cellular responses that can inhibit tumor growth or bacterial proliferation.

Biological Activity Overview

-

Anticancer Activity :

- Various studies have demonstrated the potential of pyridine derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have shown significant activity against different cancer cell lines, including breast and prostate cancer cells.

- A notable study reported that pyridine derivatives could induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .

- Antibacterial Properties :

- Neuroprotective Effects :

Case Studies and Experimental Data

| Study | Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|---|

| 1 | N-tert-butyl derivative | PC-3 (prostate) | 1.54 | Anticancer |

| 2 | Similar compound | A549 (lung) | 3.36 | Anticancer |

| 3 | Oxazolones | SH-SY5Y (neuroblastoma) | 64 nM | Neuroprotective |

| 4 | Pyridine derivative | UTI89 (E. coli) | Low µM | Antibacterial |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring can significantly influence potency and selectivity against specific targets.

Key Findings from SAR Studies

- Substituents at the 3-position of the pyridine ring enhance anticancer activity.

- The presence of a bulky tert-butyl group may improve solubility and permeability, facilitating better bioavailability.

- Variations in the oxopropyl moiety can lead to altered interaction profiles with biological targets, impacting efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.